2-iodo-4-phenylaniline

Synthetic efficiency Step economy Cross-coupling

Synthesizing 4-arylated biphenylamines or phenanthrenes? Starting from simple iodoanilines requires an extra biphenyl coupling step, increasing sequence length and yield loss. 2-Iodo-4-phenylaniline (C₁₂H₁₀IN, MW 295.12) solves this: • Pre-installed 4-phenyl group: Enables direct diversification via Suzuki, Buchwald-Hartwig, or Sonogashira at the ortho-iodo site. • Unique regioisomer: Iodine ortho to amine allows Catellani-type domino reactions to form 1-aminophenanthrenes-inaccessible to distal isomers. • Commercial purity 95-98%: Validated precursor for antimicrobial benzamides and π-conjugated fluorescent materials.

Molecular Formula C12H10IN
Molecular Weight 295.123
CAS No. 858680-24-7
Cat. No. B2539999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-4-phenylaniline
CAS858680-24-7
Molecular FormulaC12H10IN
Molecular Weight295.123
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)N)I
InChIInChI=1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyNBGAGEUWEYBRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-phenylaniline: Identity, Class & Procurement Baseline


2-Iodo-4-phenylaniline (systematic name: 3-iodo-[1,1'-biphenyl]-4-amine; CAS 858680-24-7) is a halogenated aromatic amine of the iodobiphenylamine class with molecular formula C₁₂H₁₀IN and molecular weight 295.12 g·mol⁻¹ . The compound features an aniline core substituted with iodine at the ortho (2-) position and a phenyl ring at the para (4-) position, placing it within the broader family of iodo-substituted biphenyl building blocks . It is primarily sourced as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, where the iodine substituent serves as an effective leaving group for C–C and C–N bond formation [1]. Its registration with the European Chemicals Agency (ECHA) and availability from multiple global suppliers (e.g., Biosynth, Leyan, Hoffman Fine Chemicals) at purities ranging from 95% to 98% establish it as a commercially accessible research chemical .

Synthetic role Pre-formed biphenyl building block for cross-coupling
Key workflow Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Catellani domino reactions
Procurement signal Commercially accessible at 95–98% purity from multiple suppliers

Why Generic Iodoanilines Cannot Substitute


Substituting 2-iodo-4-phenylaniline with a simpler iodoaniline such as 2-iodoaniline (CAS 615-43-0) or 4-iodoaniline (CAS 540-37-4) is chemically and economically indefensible when the target product requires a pre-formed biphenyl scaffold. Simpler iodoanilines lack the 4-phenyl substituent entirely, meaning an additional Suzuki coupling step must be performed downstream to install the second aromatic ring, adding at least one synthetic operation, associated yield loss, and increased cost of goods [1]. Conversely, regioisomeric iodobiphenylamines such as 4-iodo-2-phenylaniline (CAS 78486-69-8) or 4'-iodo[1,1'-biphenyl]-3-amine (CAS 62579-68-4) alter the spatial relationship between the iodine, amine, and biaryl moieties, which critically affects reactivity in ortho-directed C–H activation chemistry and regioselectivity in cross-coupling sequences . The 2-iodo-4-phenylaniline isomer uniquely positions the iodine ortho to the amine, enabling participation in Catellani-type domino reactions for constructing fused polycyclic systems such as 1-aminophenanthrenes — a reactivity manifold inaccessible to regioisomers where iodine is distal to the amine directing group [2].

Scaffold gap Simpler iodoanilines lack the 4-phenyl core, requiring an extra Suzuki step and increasing synthetic cost.
Regioisomer mismatch Alternative iodobiphenylamines alter iodine/amine/biaryl geometry and may not support ortho-directed C–H activation.
Reactivity gate Regioisomers with iodine distal to the amine are structurally incapable of Catellani-type domino reactions.

Quantitative Evidence vs. Closest Analogs


Pre-formed Biphenyl Core Saves One Synthetic Step

2-Iodo-4-phenylaniline (CAS 858680-24-7) already contains the biphenyl scaffold as a pre-assembled core, whereas 2-iodoaniline (CAS 615-43-0) and 4-iodoaniline (CAS 540-37-4) are monoaryl anilines bearing only a single phenyl ring. To achieve the same biphenylamine product from either of these comparators, an additional Suzuki-Miyaura coupling with phenylboronic acid is required [1]. The one-pot Suzuki coupling methodology using iodo phenylformamides reported by Zhu et al. (2008) yields biphenyl anilines directly, replacing the traditional two-step sequence of coupling plus deprotection. This work explicitly demonstrates that pre-functionalized iodo-biphenyl architectures bypass the need for costly aminophenylboronic acids, reducing the synthetic sequence by one step and improving overall atom economy [1].

Pre-formed biphenyl core
Cross-study comparable
Saves at least 1 full synthetic step vs. 2-iodoaniline or 4-iodoaniline.
Supports step-economy selection in biphenylamine synthesis.
Based on published one-pot Suzuki methodology; actual step count depends on target complexity.
Synthetic efficiency Step economy Cross-coupling Building block comparison

Ortho-Iodo Architecture Enables Catellani-Type Domino C–H Activation

The 2-iodobiphenyl architecture of the target compound is the requisite substrate for palladium-catalyzed Catellani-type domino reactions that construct 1-aminophenanthrene derivatives via sequential ortho- and interannular C–H activation. Research published in Organic Chemistry Frontiers (2021) demonstrates that 2-iodobiphenyls undergo a three-component domino reaction with O-benzoylhydroxylamines and norbornadiene to form 1-aminophenanthrenes, simultaneously constructing one C–N bond and two C–C bonds [1]. This reactivity is absolutely contingent on the ortho-iodo-biphenyl connectivity: the iodine must be positioned ortho to the biaryl bond to enable the initial oxidative addition and subsequent ortho-C–H activation. Regioisomers such as 4-iodo-2-phenylaniline (CAS 78486-69-8), where iodine is para to the amine, or 4'-iodo[1,1'-biphenyl]-3-amine (CAS 62579-68-4), where iodine resides on the distal ring, cannot participate in this transformation because the spatial relationship between the C–I bond, the directing amine group, and the adjacent C–H bond is not met .

Catellani domino reactivity
Direct head-to-head comparison
Active substrate for 1-aminophenanthrene construction; regioisomeric comparators are structurally non-participating.
Unique reactivity gate for ortho-iodo-biphenyl architecture.
Reported in Organic Chemistry Frontiers 2021; Pd-catalyzed three-component domino process.
C–H activation Catellani reaction Phenanthrene synthesis Regioselectivity

Higher Melting Point for Improved Solid-State Handling

The melting point of 2-iodo-4-phenylaniline is reported as 75–76 °C (lit.) , which is significantly higher than that of the two most common simpler iodoaniline alternatives: 2-iodoaniline (55–58 °C) [1] and 4-iodoaniline (61–63 °C) [2]. The elevated melting point is attributed to the extended biphenyl aromatic system, which enhances intermolecular π-stacking and van der Waals interactions in the solid state. This physical property difference has practical implications: a higher-melting solid is generally less prone to sintering or softening during ambient-temperature storage and handling, and it may offer improved stability during weighing and transfer operations in laboratory and pilot-scale settings.

Higher melting point
Cross-study comparable
75–76 °C, +17–21 °C vs. 2-iodoaniline and +12–15 °C vs. 4-iodoaniline.
May improve solid-state handling and ambient storage stability.
Literature values from vendor COAs and chemical databases.
Thermal stability Solid-state handling Physical property comparison Storage

Absence of Documented Organ Toxicity vs. Simpler Iodoanilines

2-Iodoaniline (CAS 615-43-0) has well-documented potential hepatotoxic and nephrotoxic activity: in vivo studies in Male Fischer 344 rats at doses of 1.0–1.25 mM/kg (i.p., single dose) demonstrated hepatotoxic and nephrotoxic effects . Similarly, 4-iodoaniline (CAS 540-37-4) has been reported to be a more potent nephrotoxicant in vitro than other aniline derivatives [1]. In contrast, the safety data for 2-iodo-4-phenylaniline (CAS 858680-24-7), while noting standard irritant hazards (H302-H315-H319-H335 per GHS classification), does not carry specific hepatotoxicity or nephrotoxicity warnings in available supplier documentation . The biphenyl substitution may alter the metabolic activation pathway responsible for aniline-related organ toxicity, though direct comparative toxicology studies are not available.

Organ toxicity profile
Data to verify
No specific hepatotoxicity or nephrotoxicity warnings identified in available supplier documentation.
Context-dependent: absence of evidence does not confirm absence of organ toxicity.
Comparators 2-iodoaniline and 4-iodoaniline have documented organ toxicity. Direct comparative studies are lacking.
Toxicity Safety profile Hepatotoxicity Nephrotoxicity Procurement safety

98% Commercial Purity Enables Direct Use Without Pre-Purification

2-Iodo-4-phenylaniline is commercially available at 98% purity from Leyan (Product No. 2129697) and at minimum 95% purity from CymitQuimica (Biosynth brand) . This purity level is adequate for direct use in most cross-coupling reactions without additional purification (e.g., column chromatography or recrystallization). For comparison, 4-iodoaniline is commonly offered at 98% purity from multiple vendors [1], establishing that the target compound is available at parity with the most widely used simpler iodoaniline in terms of commercial purity grade. The 98% specification reduces the procurement risk of receiving material that requires pre-reaction purification, which adds time, solvent consumption, and yield loss.

Commercial purity
Cross-study comparable
98% (Leyan); min. 95% (CymitQuimica/Biosynth) — at parity with common 4-iodoaniline purity tier.
Supports direct use without pre-purification in most cross-coupling workflows.
Based on 2024–2026 supplier specifications; verify COA at receipt for critical applications.
Purity Quality control Procurement specification Vendor comparison

Recommended Application Scenarios


Streamlined Synthesis of Biaryl Amines and N-Aryl Carbazoles

For medicinal chemistry and process chemistry groups synthesizing libraries of 4-arylated biphenylamines or N-aryl carbazoles, 2-iodo-4-phenylaniline eliminates one full Suzuki coupling step compared to starting from 2-iodoaniline [1]. The pre-installed 4-phenyl group allows the chemist to proceed directly to the key diversification step — whether Suzuki coupling at the iodine position, Buchwald-Hartwig amination at the amine, or sequential functionalization — reducing the synthetic sequence length and associated cumulative yield losses. This is particularly valuable in parallel synthesis and library production where step count directly impacts throughput and cost per compound.

1-Aminophenanthrene Construction via Catellani Domino Reactions

The ortho-iodo-biphenyl connectivity of 2-iodo-4-phenylaniline is the essential structural prerequisite for Catellani-type domino reactions that construct 1-aminophenanthrenes [1]. In this three-component reaction, the iodine enables oxidative addition to Pd(0), the adjacent C–H bond participates in ortho-palladation, and the biphenyl framework undergoes interannular C–H activation to form the fused phenanthrene core. Regioisomeric iodobiphenylamines cannot participate in this transformation. Research groups pursuing fused polycyclic alkaloid natural products or phenanthrene-based materials should procure this specific regioisomer for this application.

Iodinated Benzamide Precursors for Antimicrobial Screening

As demonstrated in the MSc thesis work at BUET (2022), 2-iodo-4-substituted anilines — the exact subclass to which this compound belongs — serve as direct precursors to N-(2-iodo-4-substituted phenyl)-p-substituted benzamides via reaction with acid chlorides under mild conditions (benzene, RT, 24–48 h, N₂ atmosphere) [1]. The resulting iodinated benzamides showed in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 4-phenyl substituent on the aniline ring provides additional hydrophobic bulk that may favorably modulate biological activity compared to simpler 4-alkyl or 4-halo analogs, making this compound a strategic choice for antimicrobial lead optimization programs.

Fluorescent Probe and Organic Electronic Material Precursor Development

The biphenylamine core with an ortho-iodo handle enables iterative Suzuki couplings to build extended π-conjugated systems for fluorescent probes and organic electronic materials [1]. The 2-iodo-4-phenylaniline scaffold can be elaborated via sequential cross-coupling at the iodine position followed by the amine position (or vice versa) to generate N-biphenylyl, N-terphenylyl, and N-quaterphenylyl-substituted 2,5-diaminoterephthalates — a class of compounds with tunable fluorescence properties [1]. The higher melting point (75–76 °C) compared to simpler iodoanilines also suggests better thermal stability in device fabrication contexts where thermal evaporation or annealing steps are employed.

Application
Selection Property
Validation Focus
Biaryl amine and carbazole library synthesis
Pre-assembled 4-phenyl core
Step-count reduction and cumulative yield gain
1-Aminophenanthrene construction
Ortho-iodo-biphenyl connectivity
Catellani domino C–H activation reactivity
Antimicrobial benzamide precursor screening
2-iodo-4-substituted aniline scaffold
In vitro antimicrobial assay response
Fluorescent probe and OLED material precursor
Iterative cross-coupling handle
Extended π-conjugation and thermal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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